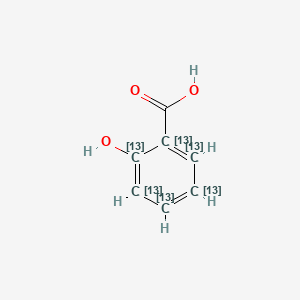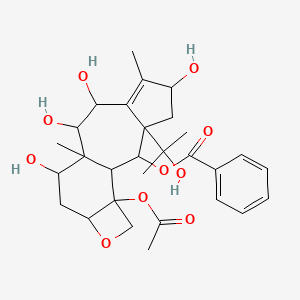
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a natural product derived from the plant Taxus chinensis var. mairei . This compound belongs to the class of diterpenoid natural products, which are structurally related to Taxol . It is characterized by its white to light yellow crystalline solid form and has low solubility .
準備方法
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is primarily obtained from natural sources, specifically from the whole plants of Taxus chinensis var. mairei The extraction process involves isolating the compound from the plant material using various chromatographic techniques
化学反応の分析
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound .
科学的研究の応用
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the properties and reactions of diterpenoid natural products. In biology, it is investigated for its potential biological activities, including anticancer and anti-inflammatory effects. In medicine, it is explored for its potential therapeutic applications, although it is not yet approved for clinical use .
作用機序
The mechanism of action of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C involves its interaction with specific molecular targets and pathways within cells. While the exact molecular targets are not fully elucidated, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in cell growth and apoptosis .
類似化合物との比較
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is structurally similar to other diterpenoid natural products, such as Taxol and its derivatives. it is unique in its specific substitution pattern, which includes the absence of acetyl and benzoyl groups at specific positions. Similar compounds include 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A and 13-O-Deacetyltaxumairol Z . These compounds share similar core structures but differ in their functional group substitutions, which can influence their biological activities and chemical properties.
特性
IUPAC Name |
[16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZWCGMUIFQZOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the isolation of 7,13-dideacetyl-9,10-didebenzoyltaxchinin C from cultured Taxus mairei?
A1: The study by [] focuses on identifying the chemical constituents of Taxus mairei grown in controlled environments. While the research primarily focuses on establishing the phytochemical profile of the plant, the isolation of this compound is noteworthy as it marks the first reported instance of this specific compound being found in this plant species []. This finding contributes to the understanding of the chemical diversity of Taxus mairei, particularly under cultivated conditions. Further research is needed to explore the potential biological activities and significance of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine](/img/structure/B563838.png)
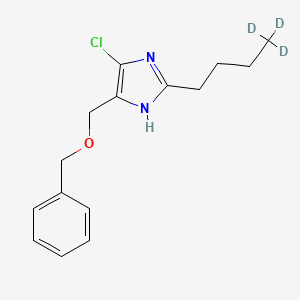
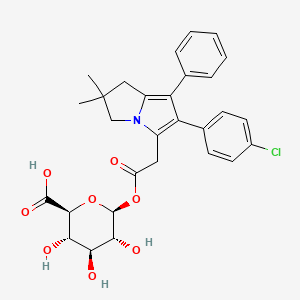
![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)




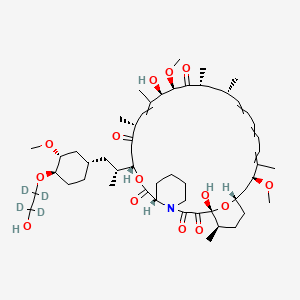
![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)


